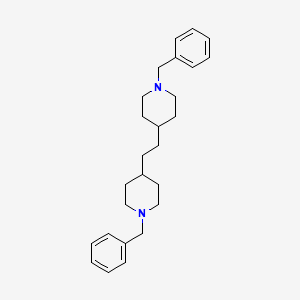![molecular formula C12H15N3Se B14264367 Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- CAS No. 136061-63-7](/img/structure/B14264367.png)
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- is an organoselenium compound that features a benzene ring substituted with a cyclopentyl group containing an azidomethyl and a seleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- typically involves the following steps:
Formation of the Azidomethyl Group: This can be achieved by reacting a suitable precursor with sodium azide (NaN₃) under appropriate conditions.
Introduction of the Seleno Group: The seleno group can be introduced via nucleophilic substitution reactions using selenium-containing reagents.
Cyclopentyl Group Attachment: The cyclopentyl group can be attached through various organic synthesis techniques, such as Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), selenium-containing reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.
Aplicaciones Científicas De Investigación
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- involves its interaction with molecular targets and pathways within biological systems. The azidomethyl group can undergo bioorthogonal reactions, while the seleno group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, [[1-(azidomethyl)cyclopentyl]thio]-: Similar structure but with a sulfur atom instead of selenium.
Benzene, [[1-(azidomethyl)cyclopentyl]oxy]-: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. The selenium atom can participate in unique redox reactions and has different electronic properties, making this compound valuable for specific applications in research and industry.
Propiedades
Número CAS |
136061-63-7 |
|---|---|
Fórmula molecular |
C12H15N3Se |
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
[1-(azidomethyl)cyclopentyl]selanylbenzene |
InChI |
InChI=1S/C12H15N3Se/c13-15-14-10-12(8-4-5-9-12)16-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clave InChI |
SWBNGKYGMBINEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN=[N+]=[N-])[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14264288.png)
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
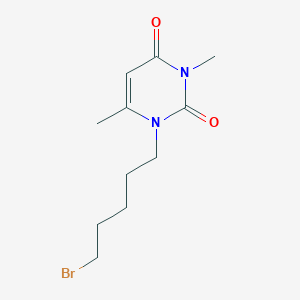
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
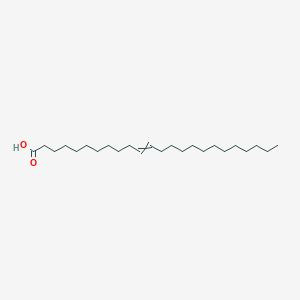
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
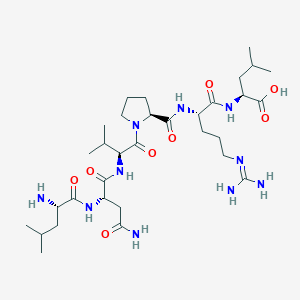

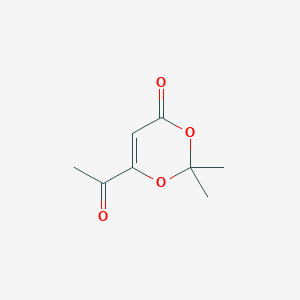
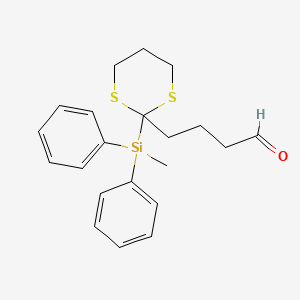
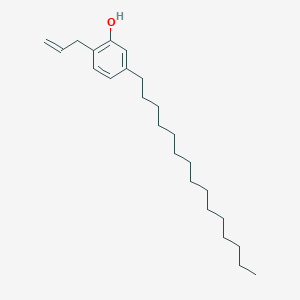
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
